molecular formula C10H10Br2O2 B13708781 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone

Cat. No.: B13708781
M. Wt: 321.99 g/mol
InChI Key: XPKGGNPFFWBRNU-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O2 It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone typically involves the bromination of 1-(4-ethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of handling hazardous bromine.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to 1-(4-ethoxyphenyl)ethanone using reducing agents like zinc and acetic acid.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Zinc (Zn) in acetic acid (CH3COOH) or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of 1-(4-ethoxyphenyl)ethanone.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of brominated drugs with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of brominated polymers and resins.

    Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In biological systems, it may interact with enzymes or proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of an ethoxy group.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of an ethoxy group.

    2-Bromo-1,2-bis(4-methoxyphenyl)ethanone: Contains two methoxyphenyl groups.

Uniqueness

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in chemical and biological systems

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2,2-dibromo-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C10H10Br2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3

InChI Key

XPKGGNPFFWBRNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(Br)Br

Origin of Product

United States

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